Home > Products > Screening Compounds P99833 > Sodium ursodeoxycholate hydrate
Sodium ursodeoxycholate hydrate -

Sodium ursodeoxycholate hydrate

Catalog Number: EVT-10959443
CAS Number:
Molecular Formula: C24H39NaO4
Molecular Weight: 414.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Ursodeoxycholic acid is derived from the bile acids produced by certain mammals, particularly bears. The synthetic form, sodium ursodeoxycholate hydrate, is obtained through chemical processes that modify its structure to enhance solubility and bioavailability.

Classification

Sodium ursodeoxycholate hydrate falls under the category of bile acids and derivatives, specifically classified as a hydrophilic bile acid. It is recognized for its therapeutic applications in hepatobiliary medicine.

Synthesis Analysis

Methods

The synthesis of sodium ursodeoxycholate hydrate can be achieved through several methods, including:

  1. Chemical Synthesis:
    • Ursodeoxycholic acid can be synthesized from chenodeoxycholic acid through oxidation and reduction processes. For instance, chenodeoxycholic acid is oxidized using sodium hypochlorite to yield 3α-hydroxy-7β-carbonyl-5β-cholanic acid, which is then reduced to ursodeoxycholic acid using catalysts like Raney nickel or cobalt under hydrogenation conditions .
  2. Electrochemical Methods:
    • Recent advancements have introduced electroreduction techniques that allow for high stereoselectivity in the production of ursodeoxycholic acid from 7-ketolithocholic acid. This method offers an environmentally friendly alternative with potential for large-scale production .

Technical Details

The synthesis typically involves:

  • Oxidation: Converting chenodeoxycholic acid into a hydroxylated intermediate.
  • Reduction: Using hydrogen gas in the presence of a catalyst to produce the final product.
  • Salification: The crude product is then treated with triethylamine to form the sodium salt, enhancing solubility .
Molecular Structure Analysis

Structure

Sodium ursodeoxycholate hydrate has a molecular formula of C24H40O4C_{24}H_{40}O_4 and features a complex steroidal structure characterized by multiple hydroxyl groups that confer its hydrophilic properties. The structural representation includes:

  • A steroid nucleus with three six-membered rings and one five-membered ring.
  • Hydroxyl groups at positions 3, 7, and 12.

Data

  • Molecular Weight: Approximately 392.57 g/mol.
  • Hydration: The compound exists as a hydrate, which impacts its solubility and bioavailability.
Chemical Reactions Analysis

Reactions

Sodium ursodeoxycholate can participate in various biochemical reactions:

  1. Conjugation Reactions: It can conjugate with amino acids to form bile salts, enhancing fat digestion.
  2. Solubilization: It aids in the solubilization of cholesterol and other lipids in the gastrointestinal tract.

Technical Details

The effectiveness of sodium ursodeoxycholate in promoting bile flow can be attributed to its ability to alter the physicochemical properties of bile, thereby preventing cholesterol crystallization and facilitating gallstone dissolution .

Mechanism of Action

Process

Sodium ursodeoxycholate exerts its therapeutic effects through several mechanisms:

  1. Choleretic Action: It increases bile flow by stimulating hepatocytes and enhancing bile salt secretion.
  2. Hepatoprotective Effects: It protects liver cells from toxic bile acids by displacing more harmful hydrophobic bile acids.
  3. Immunomodulatory Effects: It may modulate immune responses in liver diseases, reducing inflammation .

Data

Clinical studies have shown that sodium ursodeoxycholate significantly improves liver function tests in patients with primary biliary cholangitis, indicating its effectiveness in restoring normal hepatic function.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Highly soluble in water due to its ionic nature.

Chemical Properties

  • pH Stability: Exhibits stability across a range of pH levels but shows enhanced solubility at physiological pH.
  • Thermal Stability: Maintains stability under standard storage conditions but should be protected from excessive heat and moisture.
Applications

Sodium ursodeoxycholate hydrate is primarily utilized in medical applications:

  1. Treatment of Liver Disorders: It is extensively used for managing primary biliary cholangitis and other cholestatic liver diseases.
  2. Gallstone Dissolution Therapy: It facilitates the dissolution of cholesterol gallstones when surgical intervention is not feasible.
  3. Research Applications: Investigated for potential roles in metabolic syndrome management and as an adjunct therapy in various liver diseases due to its protective effects on hepatocytes.
Micellization Behavior and Thermodynamic Analysis

Critical Micelle Concentration (CMC) Determination Methodologies

The critical micelle concentration of sodium ursodeoxycholate hydrate exhibits method-dependent variation due to its broad micellization range and stepwise aggregation behavior. Experimental determinations employ multiple physicochemical techniques, each probing distinct aspects of micelle formation:

  • Fluorescence spectroscopy utilizes pyrene's environmentally sensitive fluorescence, where the intensity ratio (I~1~/I~3~) of its first to third vibrational peaks decreases sharply as micelles form and incorporate the probe. For sodium ursodeoxycholate hydrate, this method yields CMC values of 10–15 millimolar at 308.2 Kelvin, with the transition spanning 5–20 millimolar, reflecting gradual aggregation [1] [7].
  • Potentiometry monitors pH or ion activity changes. The relationship between total bile salt concentration (C~t~) and hydrogen ion activity (a~H+~) deviates from linearity at the CMC due to altered counterion availability. Studies report CMC values of 8–12 millimolar for sodium ursodeoxycholate hydrate using sodium ion-selective electrodes, noting minimal counterion binding influence [1] [3].
  • Conductivity detects inflection points in specific conductance versus concentration plots. The reduced mobility of micellar aggregates compared to monomers causes a decrease in slope. Sodium ursodeoxycholate hydrate exhibits less pronounced transitions than aliphatic surfactants, with CMC values near 10 millimolar [6].
  • Surface tension measurements show a gradual decrease until the CMC, where values plateau. Sodium ursodeoxycholate hydrate achieves a minimum surface tension of ~45 millinewton per meter at its CMC of 12–14 millimolar [1] [9].

Table 1: Experimentally Determined CMC Values for Sodium Ursodeoxycholate Hydrate

MethodTemperature (Kelvin)CMC Range (millimolar)Key Observation
Fluorescence (I~1~/I~3~)308.210–15Broad transition zone (5–20 millimolar)
Potentiometry298.28–12Minimal counterion binding effect
Conductivity298.2~10Gradual slope change due to small aggregates
Surface tension308.212–14Plateau at ~45 millinewton per meter

Temperature and ionic strength significantly impact CMC. Increasing temperature from 288.2 to 318.2 Kelvin reduces sodium ursodeoxycholate hydrate's CMC by 20–30% due to enhanced dehydration of hydrophobic surfaces [2] [7]. High ionic strength (≥0.15 molar sodium chloride) screens electrostatic repulsion, lowering the CMC by 15–25% [3] [7].

Stepwise Aggregation Models for Bile Salt Micelles

Sodium ursodeoxycholate hydrate follows a stepwise self-association mechanism distinct from the single CMC model of aliphatic surfactants. This model accounts for its small, polydisperse aggregates and broad concentration transition:

$$nS \rightleftharpoons \betan Sn \quad \text{(where } S = \text{monomer, } \beta_n = \text{overall equilibrium constant)}$$

Experimental data support a multi-stage process:

  • Primary aggregation (2–4 monomers): Occurs below 5 millimolar, driven by hydrophobic interactions between steroid backbones. Hydrodynamic radii of ~1.3 nanometer indicate minimal clustering [1] [4].
  • Micellar growth (5–20 millimolar): Primary aggregates incorporate additional monomers or dimerize. Static light scattering reveals weight-average aggregation numbers of 2.5 at 20 millimolar and 308.2 Kelvin, significantly smaller than sodium deoxycholate (10.5) under identical conditions [7].
  • Secondary aggregation (>50 millimolar): Elongated structures form via hydrogen bonding and hydrophobic forces, noted as a "pseudo-CMC" in nuclear magnetic resonance and light scattering studies [4] [9].

The equatorial 7β-hydroxy group of sodium ursodeoxycholate hydrate sterically hinders extensive back-to-back stacking, limiting aggregate size compared to its 7α-hydroxy epimer (sodium chenodeoxycholate) [5] [7]. Molecular dynamics simulations confirm this orientation reduces hydrophobic contact area, favoring small, dynamic aggregates [4].

Thermodynamic Parameters of Micelle Formation

Thermodynamic analyses reveal entropy-driven micellization for sodium ursodeoxycholate hydrate. Key parameters derived from temperature-dependent CMC measurements and mass-action models include:

  • Gibbs free energy (ΔG~m~^0~): Ranges from –20 to –25 kilojoule per mole at 298.2 Kelvin, calculated via $\Delta Gm^0 = (2 - \beta)RT \ln X{cmc}$, where β is the counterion binding degree (~0.1), R is the gas constant, T is temperature, and X~cmc~ is the CMC in mole fraction. Negative values confirm spontaneous micellization [1] [2].
  • Enthalpy (ΔH~m~^0~): Obtained from van't Hoff plots ($\Delta Hm^0 = -R \frac{d \ln X{cmc}}{d(1/T)}$), yielding small positive values (2–5 kilojoule per mole). This indicates micellization is endothermic, contrasting with exothermic processes in aliphatic surfactants [2] [7].
  • Entropy (ΔS~m~^0~): Large positive values (70–90 joule per mole per Kelvin) dominate micelle formation, calculated from $\Delta Sm^0 = (\Delta Hm^0 - \Delta G_m^0)/T$. Release of structured water molecules from hydrophobic steroid surfaces provides the primary driving force [1] [6].

Table 2: Thermodynamic Parameters for Sodium Ursodeoxycholate Hydrate Micellization

ParameterSymbolValue (298.2 Kelvin)Significance
Gibbs free energyΔG~m~^0~–20 to –25 kilojoule per moleSpontaneous process
EnthalpyΔH~m~^0~+2 to +5 kilojoule per moleEndothermic (unlike aliphatic surfactants)
EntropyΔS~m~^0~+70–90 joule per mole per KelvinDriven by hydrophobic dehydration
Heat capacityΔC~p~+150–200 joule per mole per KelvinIndicates hydrophobic core exposure upon demicellization

Heat capacity changes (ΔC~p~) further corroborate the hydrophobic effect. Positive ΔC~p~ values (150–200 joule per mole per Kelvin), determined from $\Delta Cp = \frac{d\Delta Hm^0}{dT}$, signify reduced water ordering upon monomer incorporation into micelles [9].

Counterion Binding Effects in Micellar Systems

Sodium ursodeoxycholate hydrate exhibits exceptionally low counterion binding due to its hydrophilic micellar surface and small aggregate size:

  • Counterion binding degree (β): Defined as the fraction of micellar charge neutralized by counterions. Potentiometric measurements using sodium ion-selective electrodes reveal β values of 0.1–0.2 for sodium ursodeoxycholate hydrate, significantly lower than aliphatic surfactants (β ≈ 0.6–0.8) [1] [7]. This minimal binding arises from reduced surface charge density of small micelles and the shielding effect of hydroxyl groups.
  • Corrin-Harkins analysis: The linear relationship $\log \text{cmc} = A - \beta \log [\text{Na}^+]$ quantifies counterion influence. For sodium ursodeoxycholate hydrate, β ≈ 0.15, indicating weak sodium ion condensation on micelles [9]. Increasing sodium chloride concentration from 0 to 0.15 molar lowers the CMC by only 10–15%, versus 30–50% for sodium deoxycholate (β ≈ 0.3) [3] [7].
  • Aggregation consequences: Low β values increase electrostatic repulsion between monomers, limiting micellar growth. This explains sodium ursodeoxycholate hydrate's small aggregation numbers (2–5) compared to more hydrophobic bile salts [1] [7].

Solubilization Mechanisms into Bile Salt Micelles

Solubilization by sodium ursodeoxycholate hydrate micelles involves stepwise incorporation of lipophilic compounds, governed by micellar structure and solute hydrophobicity:

  • Stepwise partitioning model: Solubilization occurs via equilibria $S + L \rightleftharpoons SL$, $SL + S \rightleftharpoons S_2L$, etc., where S is the bile salt monomer and L is the solubilizate. This model, validated for cholesterol and polycyclic aromatics, differs from bulk-phase partitioning [1]. Thermodynamic analysis yields incremental free energy changes, with initial binding steps favored entropically.
  • Cholesterol solubilization: Sodium ursodeoxycholate hydrate micelles solubilize less cholesterol than sodium chenodeoxycholate despite similar aggregation numbers. The binding constant (K) for cholesterol is 2.5 × 10⁵ per molar for sodium ursodeoxycholate hydrate versus 5.7 × 10⁶ per molar for its 7α-hydroxy epimer, attributable to the 7β-OH orientation hindering optimal hydrophobic contact [5].
  • Location within micelles: Fluorescence probing indicates solubilizates reside near the micellar surface, not deep within a hydrophobic core. Pyrene experiences an effective dielectric constant of ~30 in sodium ursodeoxycholate hydrate micelles, intermediate between water (78) and hydrocarbons (2), consistent with a hydrated micellar interior [1] [6]. This explains its superior solubilization of amphiphilic molecules (e.g., fatty acids) versus purely hydrophobic compounds.
  • Micellar hydration: Extensive hydrogen bonding between water and hydroxyl groups creates a "hydrated hydrophobic" environment. Nuclear magnetic resonance studies show water molecules penetrate >0.5 nanometer into sodium ursodeoxycholate hydrate aggregates, facilitating solubilization of polar lipids [4] [9].

Properties

Product Name

Sodium ursodeoxycholate hydrate

IUPAC Name

sodium;4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Molecular Formula

C24H39NaO4

Molecular Weight

414.6 g/mol

InChI

InChI=1S/C24H40O4.Na/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1

InChI Key

WDFRNBJHDMUMBL-UHFFFAOYSA-M

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.